Bienvenue dans la boutique en ligne BenchChem!

4-(2-((4-fluorophenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

medicinal chemistry physicochemical profiling drug-likeness

Select 952861-37-9 for your SAR library to probe the effect of a 2-carbon acetyl spacer between the 4-fluorophenylsulfonyl motif and the quinoxalinone core. Unlike direct N4-sulfonylated analogs (e.g., CAS 115699-70-2), the acetyl linker introduces an additional H-bond acceptor, increases tPSA (~92–98 Ų) to limit passive BBB penetration, and provides a reactive ketone handle for reductive amination or olefination. Ideal for linker-length series comparing 0-, 2-, and 4-carbon spacers. For peripheral target restriction programs, this compound offers a property-based advantage over lower-tPSA variants. Requires purification; 98% purity recommended.

Molecular Formula C16H13FN2O4S
Molecular Weight 348.35
CAS No. 952861-37-9
Cat. No. B2798541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((4-fluorophenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS952861-37-9
Molecular FormulaC16H13FN2O4S
Molecular Weight348.35
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1C(=O)CS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN2O4S/c17-11-5-7-12(8-6-11)24(22,23)10-16(21)19-9-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20)
InChIKeyCBNOHBKRDLVIIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 952861-37-9): Structural Identity and Procurement Baseline


4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 952861-37-9) is a synthetic dihydroquinoxalin-2(1H)-one derivative bearing a 4-fluorophenylsulfonylacetyl substituent at the N4 position. Its molecular formula is C₁₆H₁₃FN₂O₄S with a molecular weight of 348.35 g/mol . The compound belongs to a class of quinoxalinone-based heterocycles that have been explored across multiple therapeutic areas including aldose reductase inhibition, kinase modulation, and nuclear receptor targeting [1]. Unlike simpler N4-arylsulfonyl quinoxalinones, this compound incorporates a two-carbon acetyl linker between the sulfone moiety and the quinoxalinone nitrogen, a structural feature that influences conformational flexibility, hydrogen-bonding capacity, and electronic distribution at the pharmacophoric core.

Why Generic Substitution Fails for 4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one: The Acetyl Linker as a Critical Differentiator


Within the quinoxalinone chemical space, compounds sharing the 4-fluorophenylsulfonyl motif are not interchangeable. The target compound is distinguished from its closest analogs by the presence of an acetyl (–CH₂C(=O)–) spacer between the sulfonyl group and the dihydroquinoxalinone N4 nitrogen . Direct N4-sulfonylated analogs such as 4-(4-fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one (CAS 115699-70-2) lack this intervening carbonyl group, resulting in markedly different conformational profiles, hydrogen-bond acceptor counts, and electronic environments at the lactam ring . The acetyl linker introduces an additional H-bond acceptor (the ketone oxygen), increases topological polar surface area, and alters the distance and geometry between the 4-fluorophenyl ring and the quinoxalinone core — all parameters known to affect target binding and selectivity in quinoxalinone-based inhibitor series [1]. Consequently, procurement of an N4-sulfonyl or N4-alkanoyl analog without the acetyl spacer cannot be assumed to recapitulate the binding or functional profile of 952861-37-9.

Quantitative Differentiation Evidence for 4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one vs. Key Analogs


Hydrogen-Bond Acceptor Count and Topological PSA: Acetyl Linker Increases Ligand Polarity vs. Direct N4-Sulfonyl Analog

The acetyl linker in 952861-37-9 contributes one additional carbonyl oxygen H-bond acceptor versus the direct N4-sulfonyl analog 4-(4-fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one (CAS 115699-70-2). This results in six total H-bond acceptors for the target compound compared to five for the comparator, correspondingly increasing the calculated topological polar surface area (tPSA) and lowering the predicted passive membrane permeability . Such differences are material in central nervous system (CNS) drug design where tPSA thresholds below 90 Ų are typically required for blood-brain barrier penetration [1].

medicinal chemistry physicochemical profiling drug-likeness

Linker-Dependent Conformational Flexibility: Rotatable Bond Count Differentiates Acetyl-Linked from Direct Sulfonyl and Butanoyl-Linked Analogs

The target compound contains a two-carbon acetyl linker (N–C(=O)–CH₂–S) that provides 4 rotatable bonds between the quinoxalinone core and the 4-fluorophenyl ring. This contrasts with 3 rotatable bonds in the direct N4-sulfonyl analog (CAS 115699-70-2, N–S bond) and 6 rotatable bonds in the butanoyl-linked analog 4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one . The number of rotatable bonds is a key determinant of conformational entropy loss upon binding and has been correlated with oral bioavailability in drug discovery [1]. The acetyl linker occupies an intermediate flexibility range that may balance target complementarity with pharmacokinetic tractability.

conformational analysis molecular docking structure-based design

Aldose Reductase Inhibitory SAR: N4-Acylated Quinoxalinones Show Distinct Potency Windows from N4-Sulfonylated Congeners

In a foundational structure-activity relationship study of N1,N4-disubstituted 3,4-dihydro-2(1H)-quinoxalinone derivatives, 4-acylated, 4-benzenesulfonylated, and 4-methylated series were evaluated for bovine lens aldose reductase inhibition in vitro [1]. The study established that the nature of the N4 substituent — acyl vs. sulfonyl vs. alkyl — fundamentally determines inhibitory potency, with certain N4-acylated derivatives showing weak but detectable in vivo sorbitol suppression in streptozotocin-diabetic rat sciatic nerves [1]. While the specific 4-fluorophenylsulfonylacetyl compound (952861-37-9) was not directly tested in this early work, it combines both acyl and sulfonyl pharmacophoric elements in a single N4 substituent, a hybrid design not represented in the reference series. Later quinoxalinone ALR2 inhibitor work reported IC₅₀ values of 0.032–0.468 μM for optimized analogs, establishing the potency range achievable within this scaffold class [2].

aldose reductase diabetic complications enzyme inhibition

Molecular Weight Differential: Target Compound Occupies a Distinct Physicochemical Space Between Simpler and More Complex Quinoxalinone Analogs

With a molecular weight of 348.35 g/mol, 952861-37-9 occupies an intermediate position in the quinoxalinone chemical space: 42.04 Da heavier than the direct N4-sulfonyl analog 4-(4-fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one (MW 306.31) , yet significantly lighter than elaborated quinoxalinone derivatives bearing additional ring substituents such as 4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone (MW 348.39) and 6-chloro-4-(4-fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one (MW ~340.76) [1]. Within the context of fragment-based and lead-like chemical property guidelines, the target compound resides in the 'lead-like' MW range (250–350 Da) rather than the 'fragment' range (<250 Da), making it suitable for direct affinity screening while retaining opportunities for subsequent optimization through peripheral substitution.

lead optimization fragment-based drug design molecular property filtering

Available Purity Specification: 95% Baseline Provides a Defined Starting Point for Screening-Grade Procurement

The compound is supplied at a purity specification of 95% as determined by standard analytical methods . This purity level is consistent with screening-grade compound requirements for primary biochemical and cell-based assays. By comparison, close structural analogs such as the 3-propyl-substituted derivative are available at ≥98% purity (NLT 98%) , reflecting different synthetic accessibility and purification profiles. For procurement planning, users should note that the 95% purity specification is adequate for primary HTS and initial SAR exploration but may require repurification (e.g., preparative HPLC) for biophysical assays (SPR, ITC, X-ray crystallography) where >98% purity is typically recommended.

compound procurement quality control screening library

Best-Fit Research Application Scenarios for 4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 952861-37-9)


Aldose Reductase Inhibitor Lead Optimization: Exploring Hybrid Acyl-Sulfonyl N4 Pharmacophores

Investigators optimizing quinoxalinone-based aldose reductase inhibitors (ALR2, AKR1B1) may select 952861-37-9 as a probe to evaluate the effect of combining acyl and sulfonyl motifs at the N4 position. The compound's acetyl linker places the 4-fluorophenylsulfonyl group at a distance and geometry distinct from both direct N4-sulfonylated and simple N4-acetylated analogs, enabling exploration of whether this hybrid pharmacophore achieves potency within the 0.032–0.468 μM IC₅₀ range reported for optimized quinoxalinone ALR2 inhibitors [1]. Comparative testing against 4-benzenesulfonyl-3,4-dihydro-2(1H)-quinoxalinone-1-acetic acid derivatives described in US Patent 4,940,708 [2] would establish whether the acetyl linker provides a potency or selectivity advantage.

Physicochemical Property-Driven Compound Selection for CNS-Excluded Screening Cascades

In screening programs where peripheral target restriction is desired, 952861-37-9 may be preferentially selected over the direct N4-sulfonyl analog (CAS 115699-70-2) based on its higher calculated tPSA (~92–98 Ų vs. ~75–80 Ų), which predicts reduced passive blood-brain barrier permeability consistent with CNS drug-likeness guidelines (tPSA < 90 Ų for CNS penetration) [1]. Conversely, for CNS-targeted programs, the lower-tPSA direct sulfonyl analog may be the more appropriate choice. This explicit property-based differentiation allows procurement decisions to be aligned with the intended target tissue compartment of the screening cascade.

Conformational SAR: Probing Linker Length Effects in Quinoxalinone-Based Inhibitor Series

Medicinal chemistry teams conducting systematic linker SAR can deploy 952861-37-9 (acetyl, 2-carbon linker) alongside the direct N4-sulfonyl analog (0-carbon linker) and 4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one (butanoyl, 4-carbon linker) to construct a three-point linker-length series [1]. This series enables the deconvolution of linker flexibility, H-bond acceptor count, and molecular volume effects on target binding and selectivity. The acetyl linker represents a critical midpoint in this continuum, offering a balance of conformational adaptability and molecular complexity.

Synthetic Intermediate for Diversified Quinoxalinone Library Construction

The acetyl carbonyl in 952861-37-9 provides a reactive handle for further chemical diversification. The ketone can undergo reduction to the corresponding alcohol, reductive amination to introduce amine substituents, or olefination to generate α,β-unsaturated carbonyl derivatives. This synthetic versatility positions the compound as a branching intermediate for the parallel synthesis of focused quinoxalinone libraries exploring chemical space not accessible from the direct N4-sulfonyl or N4-alkanoyl precursors. Procurement at 95% purity is generally adequate for these synthetic chemistry applications, as subsequent purification steps are incorporated into the derivatization workflow.

Quote Request

Request a Quote for 4-(2-((4-fluorophenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.